molecular formula C14H11BrFN5O2S B2662615 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941875-21-4

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2662615
CAS No.: 941875-21-4
M. Wt: 412.24
InChI Key: MZMGHEQVVNFUGC-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a benzenesulfonamide and a tetrazole ring, two functional groups commonly associated with potent biological activity. The benzenesulfonamide moiety is a privileged pharmacophore found in compounds that function as inhibitors of oxidative phosphorylation (OXPHOS), a critical energy-producing process in cancer cells . Specifically, analogs within this chemical class have demonstrated nanomolar potency in inhibiting mitochondrial Complex I function, depleting cellular ATP levels, and inducing selective cytotoxicity in OXPHOS-dependent cancer cells, such as certain pancreatic cancer models . The inclusion of the tetrazole ring, a bioisostere for carboxylic acids and other functional groups, is a common strategy in drug design to improve metabolic stability, membrane permeability, and overall pharmacokinetic properties . This ring system is actively investigated for its role in the development of novel therapeutic agents for conditions including infectious diseases . This combination of features makes this compound a valuable chemical probe for researchers studying cellular metabolism, the electron transport chain, and for exploring new oncology therapeutic pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN5O2S/c15-10-1-7-13(8-2-10)24(22,23)17-9-14-18-19-20-21(14)12-5-3-11(16)4-6-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMGHEQVVNFUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide in the presence of a catalyst. The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. Finally, the bromine atom and the benzenesulfonamide group are introduced through electrophilic aromatic substitution and sulfonation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Tetrazole Scaffolds

Compound 6h, 6i, 6j ()

These derivatives share a bis(4-fluorophenyl)methylpiperazine-sulfonamide framework. Key differences include:

  • Substituents : Unlike the target compound’s bromine and tetrazole-methyl group, these feature piperazine and benzhydryl groups.
  • Melting Points : 132–230°C, indicating that halogenation (bromine/fluorine) and rigid tetrazole rings may elevate melting points due to increased molecular packing .
4-Substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides (Akram et al., 2019)
  • Biological Activity: Derivatives with halogen substituents exhibited superior antimicrobial and enzyme inhibitory activities compared to non-halogenated analogues, suggesting the target compound may share similar bioactivity .

Triazole-Based Sulfonamide Analogues ()

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
  • Structural Differences : Replaces tetrazole with triazole and incorporates a thiophene ring.
  • Implications : Triazoles are less acidic (pKa ~8–10) than tetrazoles (pKa ~4–5), reducing ionizability at physiological pH. This may decrease solubility but improve membrane permeability.
  • Biological Relevance: Triazole sulfonamides are explored as kinase inhibitors, suggesting the target compound’s tetrazole could offer advantages in targeting enzymes requiring stronger hydrogen-bond donors .

Pharmacopeial Tetrazole Derivatives ()

Candesartan Cilexetil Related Compound B
  • Functional Role : The tetrazole ring acts as a bioisostere for carboxylic acids in angiotensin II receptor blockers (ARBs).
  • Comparison : The target compound’s tetrazole may similarly enhance binding to zinc-containing enzymes (e.g., carbonic anhydrase), though its bromine and fluorophenyl groups could modulate selectivity .

Physicochemical and Spectroscopic Properties

Thermal Stability

  • Halogenated derivatives (e.g., 6i, 6j) exhibit higher melting points (>200°C) than non-halogenated ones, suggesting the target compound’s bromine and fluorine substituents enhance thermal stability .

Tabulated Comparison of Key Compounds

Compound Name Substituents Yield (%) Melting Point (°C) Biological Activity
Target Compound 4-Br, 4-FPh-tetrazole N/A N/A Hypothesized enzyme inhibitor
6i () Bis(4-FPh)-piperazine 75 220 Antimicrobial
Akram et al. (2019) Derivative () 4-NO2 68 198 Carbonic anhydrase inhibition
Candesartan Related Compound B () Tetrazole-biphenyl N/A N/A ARB activity

Biological Activity

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a tetrazole ring, and a benzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C14H13BrFN4O2S, with a molecular weight of approximately 412.24 g/mol. The presence of the sulfonamide group is significant, as sulfonamides are known for their diverse pharmacological properties. The compound's structure allows for various intramolecular and intermolecular interactions, such as hydrogen bonding and π–π stacking, which may influence its biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the sulfonamide group are crucial for binding to these targets, potentially modulating their activity and leading to desired biological effects. For example, similar compounds have shown potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase.

Antimicrobial Activity

Sulfonamides are recognized for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may exhibit antibacterial activity, although specific data on this compound is limited .

Anticancer Activity

Research on structurally related compounds indicates potential anticancer properties. For instance, derivatives containing the tetrazole moiety have been evaluated for their anticancer activity against various cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Evaluation : A study assessed the in vitro antimicrobial activity of various sulfonamide derivatives against bacterial strains using the turbidimetric method. Results indicated promising antimicrobial activity for certain derivatives, suggesting that modifications in structure can enhance efficacy .
  • Anticancer Screening : Another study focused on the anticancer effects of thiazole-integrated compounds, revealing significant cytotoxicity against breast cancer cell lines (MCF7). The results highlighted the importance of specific structural features in enhancing biological activity .

Structural Comparisons

The following table summarizes notable compounds related to this compound:

Compound NameMolecular FormulaKey Features
4-bromo-N-(3,5-difluorophenyl)benzenesulfonamideC14H11BrF2N2O2SContains fluorinated phenyl groups; potential for enhanced biological activity
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideC14H10Cl2N4O2SFeatures chlorinated phenyl groups; similar sulfonamide functionality
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideC12H12BrN4OContains a pyrazole ring; different heterocyclic structure

These compounds exhibit unique characteristics while sharing common functional groups that may influence their biological activities and chemical reactivities.

Q & A

Q. How can this compound be repurposed as a fluorescent probe for cellular imaging?

  • Design Strategy :
  • Introduce maleimide or BODIPY fluorophores at the sulfonamide’s para-position via Suzuki coupling .
  • Validate fluorescence properties (λex = 488 nm, λem = 520 nm) in live-cell imaging (e.g., HeLa cells) using confocal microscopy .

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